1-[2-(Trifluoromethyl)phenyl]propan-1-ol
Overview
Description
1-[2-(Trifluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 2-(trifluoromethyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 2-(trifluoromethyl)benzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in alcohol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: 1-[2-(Trifluoromethyl)phenyl]propan-1-one.
Reduction: 1-[2-(Trifluoromethyl)phenyl]propan-2-ol.
Substitution: 1-[2-(Trifluoromethyl)phenyl]propan-1-chloride.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)phenyl]propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
1-[2-(Trifluoromethyl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(2-(Trifluoromethyl)phenyl)propan-1-ol: Similar structure but with the trifluoromethyl group on the third carbon.
Uniqueness
1-[2-(Trifluoromethyl)phenyl]propan-1-ol is unique due to its specific arrangement of the trifluoromethyl group and hydroxyl group on the phenyl-propanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXLAKQKGNTWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616365 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878572-13-5 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 878572-13-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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